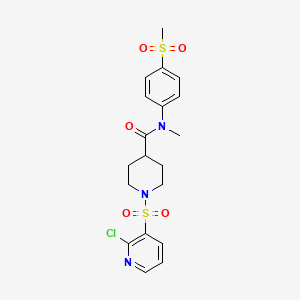

1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-22(15-5-7-16(8-6-15)29(2,25)26)19(24)14-9-12-23(13-10-14)30(27,28)17-4-3-11-21-18(17)20/h3-8,11,14H,9-10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOVLEYJECAVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor of cytidine triphosphate synthase 1 (CTPS1). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine core linked to a sulfonamide group and chloropyridine moiety, which are known to influence its pharmacological properties. The presence of a methylsulfonyl group enhances solubility and bioavailability, making it a candidate for therapeutic applications.

CTPS1 plays a crucial role in the synthesis of cytidine triphosphate (CTP), which is essential for nucleic acid metabolism. Inhibition of CTPS1 can lead to reduced proliferation of various cell types, particularly in cancer and immune cells. The compound has shown promise in preclinical studies as a potential treatment for proliferative diseases, including certain cancers and autoimmune disorders .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduced cell viability in models of malignant pleural mesothelioma, showcasing its potential as an antitumor agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cellular metabolism. Studies have shown that it acts as a potent inhibitor of CTPS1, with implications for treating conditions driven by excessive cell proliferation .

Data Summary

Case Studies

Several studies have documented the biological effects of this compound:

- Antitumor Activity : In a study involving malignant pleural mesothelioma cells, the compound was shown to inhibit tumor growth significantly when used alone or in combination with other therapies like trametinib. This combination exhibited enhanced efficacy compared to monotherapy .

- Enzyme Interaction : The compound was also tested for its ability to bind with bovine serum albumin (BSA), indicating its potential pharmacokinetic advantages. Binding studies revealed strong interactions suggesting favorable distribution characteristics within biological systems .

- Antibacterial Properties : While primarily focused on cancer treatment, the compound's antibacterial activity was assessed against Salmonella typhi and Bacillus subtilis, showing moderate effectiveness which could be explored further for broader antimicrobial applications .

Preparation Methods

Modified Sandmeyer Reaction (Meerwein Protocol)

This method, adapted from industrial-scale processes, involves:

- Diazotization : 3-Amino-2-chloropyridine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C to form a diazonium salt.

- Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) to yield 2-chloropyridine-3-sulfonic acid.

- Chlorination : Treatment with chlorine gas (Cl₂) converts the sulfonic acid to the sulfonyl chloride.

Key data :

Disulfide Oxidation Pathway

An alternative route oxidizes 3,3′-dithiobis(2-chloropyridine) with chlorine gas in aqueous HCl:

- Disulfide synthesis : 3-Amino-2-chloropyridine reacts with thionyl chloride (SOCl₂) to form the disulfide intermediate (45% yield).

- Oxidation : Cl₂ gas oxidizes the disulfide to the sulfonyl chloride (84% yield).

Advantages :

- Avoids diazonium salt handling.

- High-purity product crystallizes directly from the reaction mixture.

Preparation of N-Methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide

Piperidine-4-carboxylic Acid Derivatives

Source outlines methods for synthesizing protected piperidine intermediates:

Method A :

- Esterification : Piperidine-4-carboxylic acid is treated with methanol (MeOH) and thionyl chloride (SOCl₂) to form the methyl ester.

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) yields N-Boc-piperidine-4-carboxylic acid methyl ester (99% yield).

Method B :

Carboxamide Formation

The methyl ester is hydrolyzed to the carboxylic acid, which is then coupled with N-methyl-4-methylsulfonylaniline via:

- Activation : Use of carbodiimides (e.g., EDC/HOBt) or thionyl chloride to form an acyl chloride.

- Amidation : Reaction with N-methyl-4-methylsulfonylaniline in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Critical parameters :

- Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).

- Solvent: Anhydrous conditions to prevent hydrolysis.

Final Sulfonylation Reaction

The amine intermediate reacts with 2-chloropyridine-3-sulfonyl chloride under basic conditions:

Procedure :

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF or acetonitrile.

- Stoichiometry : 1.1–1.2 equivalents of sulfonyl chloride to ensure complete reaction.

- Temperature : 0°C to room temperature (20–25°C).

- Workup : Aqueous extraction, followed by silica gel chromatography for purification.

Yield optimization :

- Excess base minimizes sulfonyl chloride hydrolysis.

- Slow addition of sulfonyl chloride reduces exothermic side reactions.

Analytical Characterization

Spectroscopic data :

- ¹H NMR (CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.90 (d, J=8.1 Hz, 1H, pyridine-H), 7.65 (d, J=8.7 Hz, 2H, Ar-H), 7.52 (dd, J=8.1, 4.8 Hz, 1H, pyridine-H), 3.85–3.75 (m, 2H, piperidine-H), 3.45 (s, 3H, SO₂CH₃), 3.10 (s, 3H, N-CH₃), 2.95–2.85 (m, 2H, piperidine-H), 2.30–2.15 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).

- ¹³C NMR : δ 170.2 (C=O), 152.1 (pyridine-C), 141.5 (Ar-C), 128.9–117.4 (aromatic carbons), 52.1 (piperidine-C), 44.3 (N-CH₃), 38.5 (SO₂CH₃).

Chromatographic purity :

- HPLC: >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Cost efficiency : The Sandmeyer route is preferred for large-scale production due to lower reagent costs.

- Safety : Chlorine gas handling requires specialized equipment, favoring disulfide oxidation in smaller facilities.

- Environmental impact : Aqueous workups reduce organic solvent waste compared to all-organic methods.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperidine core followed by coupling with substituted pyridine and benzene sulfonyl groups. Key steps include:

- Sulfonylation : Reacting the piperidine-4-carboxamide precursor with 2-chloropyridine-3-sulfonyl chloride under anhydrous conditions (e.g., THF, NaH as a base) to form the sulfonyl bridge .

- Coupling : Introducing the N-methyl-N-(4-methylsulfonylphenyl) group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress, and employ recrystallization or column chromatography for purification. Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C for exothermic steps) are critical for yield improvement .

Q. How is the structural integrity of this compound validated?

- Spectroscopic Techniques :

- NMR : Confirm piperidine ring conformation (e.g., axial/equatorial substituents) and sulfonyl group connectivity via H and C NMR .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 512.8) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding between sulfonyl oxygen and aromatic protons) .

Advanced Research Questions

Q. What experimental approaches are used to investigate its biological activity?

- Target Identification : Screen against kinase or GPCR panels due to structural similarity to p38α MAPK inhibitors (e.g., sulfonyl-pyridine motifs in ).

- In Vitro Assays :

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HepG2, MCF-7) .

Q. How can contradictory bioactivity data be resolved?

Contradictions in activity (e.g., high potency in one assay vs. inactivity in another) may arise from:

- Assay Conditions : pH sensitivity of sulfonyl groups or redox instability of the 2-chloropyridine moiety .

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .

- Impurity Interference : Quantify synthetic byproducts (e.g., des-chloro derivatives) via HPLC and correlate with bioactivity .

Q. What computational methods predict its pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP calculations (predicted logP = 2.1) .

- ADMET Prediction : Tools like SwissADME estimate moderate CYP3A4 inhibition risk (due to sulfonamide group) and low oral bioavailability (~30%) .

- Docking Studies : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation at piperidine C-3) .

Methodological Challenges

Q. How to address solubility limitations in in vivo studies?

Q. What strategies mitigate synthetic scalability issues?

- Catalyst Optimization : Replace Pd-based catalysts with cheaper Ni alternatives for coupling steps .

- Flow Chemistry : Implement continuous reactors for exothermic sulfonylation steps to reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.